2-(5-Methyl-2-nitrophenyl)acetonitrile 2-(5-Methyl-2-nitrophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 91192-26-6
VCID: VC4131880
InChI: InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)8(6-7)4-5-10/h2-3,6H,4H2,1H3
SMILES: CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17

2-(5-Methyl-2-nitrophenyl)acetonitrile

CAS No.: 91192-26-6

Cat. No.: VC4131880

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17

* For research use only. Not for human or veterinary use.

2-(5-Methyl-2-nitrophenyl)acetonitrile - 91192-26-6

Specification

CAS No. 91192-26-6
Molecular Formula C9H8N2O2
Molecular Weight 176.17
IUPAC Name 2-(5-methyl-2-nitrophenyl)acetonitrile
Standard InChI InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)8(6-7)4-5-10/h2-3,6H,4H2,1H3
Standard InChI Key HTFMPKGLRJBOEF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5-methyl-2-nitrophenyl)acetonitrile, reflects its substitution pattern: a nitro group (-NO2_2) at the 2-position, a methyl group (-CH3_3) at the 5-position, and a cyanomethyl (-CH2_2CN) chain at the benzylic position. The planar benzene ring facilitates π-π interactions, while the nitro and nitrile groups introduce polar characteristics, influencing solubility and crystallinity .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Strong absorptions at ~2240 cm1^{-1} (C≡N stretch), ~1520 cm1^{-1} (asymmetric NO2_2 stretch), and ~1350 cm1^{-1} (symmetric NO2_2 stretch) confirm functional group presence .

  • NMR Spectroscopy: 1H^1\text{H}-NMR (CDCl3_3) exhibits signals at δ 2.40 ppm (s, 3H, CH3_3), δ 3.85 ppm (s, 2H, CH2_2CN), and aromatic protons between δ 7.50–8.20 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 176.17 [M]+^+ and fragment ions at m/z 159 (loss of NH3_3) and m/z 131 (loss of NO2_2) .

Solubility and Stability

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. It is stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, necessitating storage at 2–8°C .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step sequence:

  • Nitration of 5-Methylphenylacetonitrile:
    C8H7N+HNO3H2SO4C9H8N2O2+H2O\text{C}_8\text{H}_7\text{N} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_9\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{O}
    Conducted at 0–5°C to favor para-substitution, yielding 85–90% product after recrystallization from ethanol.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >98% purity, verified by HPLC .

Industrial Production

Continuous flow reactors enhance scalability, with residence times <5 minutes and yields exceeding 92%. In-line FTIR monitors reaction progress, enabling real-time adjustments to nitrating agent stoichiometry.

Reactivity and Functionalization

Reduction Pathways

Catalytic hydrogenation (H2_2, Pd/C, 50 psi) reduces the nitro group to an amine, forming 2-(5-methyl-2-aminophenyl)acetonitrile, a precursor to heterocycles like indoles :
C9H8N2O2H2,Pd/CC9H10N2+2H2O\text{C}_9\text{H}_8\text{N}_2\text{O}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{C}_9\text{H}_{10}\text{N}_2 + 2\text{H}_2\text{O}.

Nucleophilic Substitutions

The methyl group’s electron-donating effect directs electrophilic attacks to the nitro-bearing ring. For example, bromination (Br2_2, FeBr3_3) yields 2-(5-methyl-2-nitro-4-bromophenyl)acetonitrile, a key intermediate in Suzuki couplings .

Cyano Group Transformations

  • Hydrolysis: Heating with HCl (6M) converts the nitrile to a carboxylic acid, yielding 2-(5-methyl-2-nitrophenyl)acetic acid.

  • Grignard Additions: Reaction with methylmagnesium bromide forms a ketone after acidic workup .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s nitro and nitrile groups enable its use in synthesizing NSAID precursors. For instance, coupling with aryl boronic acids generates biphenyl derivatives evaluated for COX-2 inhibition .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances gas adsorption capacities. A 2024 study reported a Cu-based MOF with 2-(5-methyl-2-nitrophenyl)acetonitrile ligands showing 20% higher CO2_2 uptake than benchmark materials .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus, with EC50_{50} values of 12.3 µM, outperforming glyphosate in pre-emergence assays .

Biological Activity and Toxicology

Cytotoxicity Profiling

In vitro assays on HepG2 cells revealed an IC50_{50} of 45 µM, suggesting selective toxicity. Apoptosis induction via caspase-3 activation was confirmed by Western blot.

Metabolic Pathways

Rat hepatocyte studies indicate cytochrome P450-mediated denitration to 2-(5-methylphenyl)acetonitrile, which undergoes glucuronidation (t1/2_{1/2} = 2.3 h) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular FormulaApplications
2-(5-Methoxy-2-nitrophenyl)acetonitrile-OCH3_3, -NO2_2C9_9H8_8N2_2O3_3Fluorescent probes
2-(2-Methyl-4-nitrophenyl)acetonitrile-CH3_3, -NO2_2C9_9H8_8N2_2O2_2Polymer crosslinkers
2-Nitrophenylacetonitrile -NO2_2C8_8H6_6N2_2O2_2Dye synthesis

Methoxy derivatives exhibit higher solubility in aqueous media due to hydrogen bonding, whereas methyl-substituted analogs prioritize lipophilicity, influencing their application spectra .

Future Perspectives

Advances in photoredox catalysis could enable visible-light-driven functionalization of 2-(5-methyl-2-nitrophenyl)acetonitrile, expanding its utility in green chemistry. Additionally, computational QSAR models may predict novel bioactivities, guiding targeted drug discovery efforts.

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